Waltherione A

Description

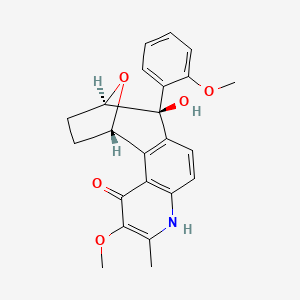

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H23NO5 |

|---|---|

Molecular Weight |

393.4 g/mol |

IUPAC Name |

(1S,12R,13R)-12-hydroxy-5-methoxy-12-(2-methoxyphenyl)-6-methyl-16-oxa-7-azatetracyclo[11.2.1.02,11.03,8]hexadeca-2(11),3(8),5,9-tetraen-4-one |

InChI |

InChI=1S/C23H23NO5/c1-12-22(28-3)21(25)20-15(24-12)9-8-14-19(20)17-10-11-18(29-17)23(14,26)13-6-4-5-7-16(13)27-2/h4-9,17-18,26H,10-11H2,1-3H3,(H,24,25)/t17-,18+,23-/m0/s1 |

InChI Key |

VTNKIOPLJCPQRL-IXFSTUDKSA-N |

Isomeric SMILES |

CC1=C(C(=O)C2=C(N1)C=CC3=C2[C@@H]4CC[C@H]([C@@]3(C5=CC=CC=C5OC)O)O4)OC |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1)C=CC3=C2C4CCC(C3(C5=CC=CC=C5OC)O)O4)OC |

Synonyms |

waltherione A waltherione-A |

Origin of Product |

United States |

Isolation and Comprehensive Structural Characterization

Natural Sources and Isolation Procedures

Waltherione A has been isolated from several plant species belonging to the genera Waltheria and Melochia, which are part of the Malvaceae family. The primary natural sources include Waltheria douradinha, Melochia umbellata, and Melochia odorata. nih.govnih.govnih.gov

The isolation of this compound typically involves the extraction of plant material, such as the root bark, stems, or leaves, with a suitable solvent like methanol. nih.govnih.gov Bioassay-guided fractionation is often employed to isolate the active compounds. This process involves separating the crude extract into fractions and testing their biological activity to guide the purification of the target molecule.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part(s) |

| Waltheria douradinha | Malvaceae | Root bark, Stems |

| Melochia umbellata | Malvaceae | Methanol extract |

| Melochia odorata | Malvaceae | Stems, Twigs, Leaves |

| Waltheria indica | Malvaceae | Stems |

| Waltheria brachypetala | Malvaceae | Not specified |

| Waltheria viscosissima | Malvaceae | Not specified |

| Melochia chamaedrys | Malvaceae | Roots |

This table is generated based on the provided search results. nih.govnih.govnih.govmdpi.comscielo.br

Advanced Spectroscopic Methods for Structure Elucidation

The intricate molecular architecture of this compound was deciphered using a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

The structure of this compound was primarily determined through extensive NMR spectroscopic analysis. nih.gov One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provided initial information about the proton and carbon framework of the molecule.

Table 2: Key Spectroscopic Data for this compound

| Technique | Observation |

| ¹H NMR | Provides information on the chemical environment of hydrogen atoms. |

| ¹³C NMR | Reveals the number and types of carbon atoms in the molecule. |

| COSY | Establishes correlations between coupled protons. |

| HSQC | Correlates protons directly bonded to carbons. |

| HMBC | Shows long-range correlations between protons and carbons. |

High-Resolution Mass Spectrometry (HRMS) played a vital role in determining the elemental composition of this compound. nih.gov By providing a highly accurate mass measurement, HRMS allows for the calculation of the molecular formula. For instance, the molecular formula of this compound was determined to be C₂₂H₂₂NO₃ through HRESIMS analysis, which showed a protonated molecule [M+H]⁺. acs.org This information is fundamental for confirming the proposed structure derived from NMR data.

Determination of Absolute Stereochemistry and Configuration

The absolute configuration of this compound has been established through X-ray crystallography. nih.gov This technique provides a definitive three-dimensional structure of a molecule, allowing for the unambiguous assignment of the stereochemistry at all chiral centers. The absolute configurations of the related compound, waltherione B, have also been confirmed by this method. nih.gov More recently, the first total synthesis of this compound was accomplished, which also served to elucidate its absolute configuration. nih.govacs.org

Total Chemical Synthesis of Waltherione a

Evolution of Synthetic Strategies Towards Waltherione A

The quest to synthesize this compound has been a multi-faceted endeavor, with various research groups contributing to the growing body of knowledge. Initial interest in this compound and its analogs, such as Waltherione F, stemmed from their interesting biological activities and novel structures. nih.govmdpi.com Early synthetic work in the broader family of quinolinone alkaloids laid the groundwork for tackling more complex targets like this compound. mdpi.comacs.org

The first successful total synthesis of this compound was a landmark achievement, accomplished in 21 steps. nih.govnottingham.ac.ukacs.org This seminal work not only provided access to the natural product but also unequivocally established its absolute configuration. nih.govnottingham.ac.uk The journey to this first total synthesis was marked by several unsuccessful attempts, highlighting the formidable challenges posed by the molecule's intricate framework. nih.govnottingham.ac.uk

Subsequent research has focused on refining and diversifying synthetic approaches. acs.org Strategies have evolved from linear sequences to more convergent and diversity-oriented approaches. acs.org This evolution reflects a broader trend in natural product synthesis, aiming for efficiency, scalability, and the ability to generate analogs for further biological evaluation. mdpi.comnih.gov The development of methods for constructing the key quinolinone core and the stereocontrolled formation of the oxabicyclo[3.2.1]octane system have been central to these evolving strategies. acs.org

Retrosynthetic Analysis and Key Reaction Steps

Retrosynthetic analysis, a cornerstone of synthetic planning, involves mentally deconstructing the target molecule into simpler, commercially available starting materials. numberanalytics.com For this compound, this process reveals several key disconnections and strategic bond formations.

A common retrosynthetic approach for related quinolinone alkaloids, like Waltherione F, involves disconnecting the quinolone core, often revealing an anthranilate derivative as a key precursor. conicet.gov.ar This strategy highlights the importance of reactions that form the heterocyclic A-ring, such as the Conrad-Limpach or Niementowski-type cyclizations. mdpi.comresearchgate.net

The first total synthesis of this compound employed a strategy starting from benzosuberone. nih.govnottingham.ac.uk This approach underscores the importance of a carefully planned sequence of reactions to build complexity step-by-step. Key transformations in various synthetic routes toward this compound and its analogs have included:

Wittig Reaction: Used to form carbon-carbon double bonds, as seen in the synthesis of Waltherione F analogs. mdpi.com

Suzuki-Miyaura Coupling: A powerful cross-coupling reaction for forming carbon-carbon bonds, utilized to attach side chains. conicet.gov.ar

Camps Cyclization: A method for constructing the quinolin-4(1H)-one core. scribd.com

Michael Addition: Employed in tandem with other reactions to build the heterocyclic framework. scribd.com

Stereoselective 1,2-addition: Crucial for setting the stereochemistry at key centers. scribd.com

The following table provides a high-level overview of key reaction types and their roles in the synthesis of this compound and related compounds.

| Reaction Type | Purpose in Synthesis | Example Application |

| Conrad-Limpach Synthesis | Formation of the quinolin-4(1H)-one scaffold | Synthesis of Waltherione F and its analogs mdpi.comresearchgate.net |

| Camps Cyclization | Construction of the 2-methylquinolin-4(1H)-one core | Total synthesis of this compound scribd.com |

| Suzuki-Miyaura Coupling | Attachment of the n-octyl side chain | Synthesis of Waltherione F conicet.gov.ar |

| Stereoselective Addition | Control of stereochemistry at the C9 position | Final step in the total synthesis of this compound scribd.com |

Stereocontrolled Synthesis Approaches

A major hurdle in the synthesis of this compound is the precise control of its multiple stereocenters, particularly within the oxabicyclo[3.2.1]octane moiety. mdpi.com The absolute configuration of natural this compound has been determined as 9S, 10R, and 13S through its total synthesis. mdpi.comscribd.com

Achieving this stereochemical control requires the use of stereoselective reactions and chiral auxiliaries or catalysts. doaj.orgchemrxiv.org Synthetic strategies often rely on the enantioselective construction of an acyclic precursor that contains the necessary stereochemical information to guide the formation of the bicyclic system. researchgate.net

Key approaches to stereocontrol in the synthesis of complex molecules like this compound include:

Substrate-Controlled Diastereoselection: Where the existing stereocenters in a molecule direct the stereochemical outcome of a subsequent reaction.

Reagent-Controlled Stereoselection: Utilizing chiral reagents or catalysts to induce stereoselectivity.

Intramolecular Reactions: Where the cyclic transition state of a reaction dictates the stereochemistry of the product.

In the context of this compound, the stereoselective 1,2-addition of an organolithium reagent to a carbonyl group in a late-stage intermediate was a critical step in establishing the correct configuration at the C9 position. scribd.com This addition proceeded selectively to the convex face of the substrate, demonstrating a substrate-controlled approach. scribd.com The development of such stereocontrolled transformations is a testament to the advanced state of modern synthetic chemistry. researchgate.net

Challenges and Innovations in this compound Synthesis

The synthesis of this compound is fraught with challenges that have spurred significant innovation. The primary difficulties lie in the construction of the strained oxabicyclo[3.2.1]octane system and the stereocontrolled installation of its multiple chiral centers.

One of the most significant challenges has been the formation of the heterocyclic A-ring of the quinolone core, which often proceeds with low yields in traditional methods. mdpi.com Innovations to address this have included the use of microwave-assisted cyclizations to improve efficiency. conicet.gov.ar

The development of convergent synthetic strategies represents a major innovation. acs.org These approaches, which involve synthesizing separate complex fragments of the molecule and then joining them together, are often more efficient and flexible than linear syntheses. acs.org This allows for the late-stage introduction of diversity, facilitating the synthesis of analogs for structure-activity relationship studies. mdpi.comresearchgate.net

Another area of innovation has been the development of simplified analogs of this compound. mdpi.com By strategically simplifying the complex structure, researchers aim to create synthetically more accessible molecules that retain the desired biological activity. mdpi.comresearchgate.net This structure simplification strategy has highlighted the crucial role of the quinolone moiety for its nematocidal activity. mdpi.comresearchgate.net

The journey to the total synthesis of this compound has not only provided access to this fascinating natural product but has also pushed the boundaries of synthetic methodology, offering new tools and strategies for tackling other complex molecular architectures. nih.govnottingham.ac.ukconicet.gov.ar

Synthetic Modifications and Analogues of Waltherione a

Design and Synthesis of Waltherione A Derivatives

The chemical scaffold of waltherione alkaloids has served as a foundation for the creation of new synthetic and semi-synthetic derivatives. mdpi.com These efforts aim to enhance or modify the biological profile of the parent compounds by introducing new functional groups.

One approach involves the synthesis of ester and pyrazole (B372694) derivatives based on the waltherione structure. mdpi.com For example, researchers have successfully created derivatives like compound 120 (an ester and pyrazole derivative), which demonstrated significant inhibitory activity against Physalospora pyricola, a fungus affecting apples and pears. mdpi.com

Another strategy focuses on modifying the Waltherione F structure, a related alkaloid, to generate novel compounds. Chen et al. synthesized a series of twenty-three Waltherione F derivatives that incorporate hydrazide and acethydrazide (B32501) groups. mdpi.com Among these, acethydrazide derivatives 125 , 126 , and 127 showed potent inhibition (over 90%) of the phytopathogen Fusarium graminearum. mdpi.com This work also explored the impact of adding or removing a methyl group at position 4 of the quinolone structure, finding that the presence of the methyl group could enhance fungicidal activity in certain cases. mdpi.comresearchgate.net Further work by the same group led to the preparation of twenty-two additional Waltherione F-derived diamide (B1670390) compounds. researchgate.net

The following table summarizes representative Waltherione derivatives and their targeted modifications.

| Parent Compound | Derivative Type | Modification | Example Compound(s) |

| Waltherione Alkaloid | Ester, Pyrazole | Introduction of ester and pyrazole groups | 120 mdpi.com |

| Waltherione F | Hydrazide, Acethydrazide | Introduction of hydrazide/acethydrazide groups; modification at position 4 | 125, 126, 127 mdpi.com |

| Waltherione F | Diamide | Introduction of diamide functionalities | Not specified researchgate.net |

Exploration of Structurally Simplified Analogues

Given the synthetic complexity of this compound, particularly its unique oxabicyclo[3.2.1]octane scaffold, researchers have pursued strategies of structural simplification. mdpi.comresearchgate.net This approach aims to create more synthetically accessible molecules that retain the desired biological properties of the natural product. mdpi.comnih.gov

One study simplified the quinolone moiety of this compound to a benzene (B151609) ring while keeping the oxabicyclo[3.2.1]octane framework, but this resulted in a significant loss of nematocidal activity. mdpi.comnih.gov This finding suggested that the quinolone portion is crucial for its efficacy. mdpi.comnih.gov Consequently, a different simplification strategy was employed, which involved removing the complex seven-membered, oxygen-bridged ring and focusing on the quinoline (B57606) and quinolone core. mdpi.comresearchgate.net

This led to the synthesis of a series of quinoline and quinolone derivatives. mdpi.comresearchgate.net The synthesis of the quinolone derivatives began with the esterification of anthranilic acid and chloroacetone, followed by a dehydration cyclization rearrangement reaction upon heating to form 3-hydroxy-2-methyl-4-quinolinone derivatives (compounds C1-C7 ). mdpi.com The quinoline derivatives were synthesized from these intermediates. For instance, compound D1 (8-bromo-4-methyl- Current time information in Bangalore, IN.nyxxb.cndioxolo[4,5-c]quinoline) was produced from its corresponding quinolone precursor. mdpi.comnih.gov

Notably, the simplified quinoline derivatives showed better nematocidal and fungicidal activity than the simplified quinolone derivatives. mdpi.comresearchgate.net Compound D1 demonstrated potent nematocidal activity and effectively controlled root-knot nematode infections on cucumbers. mdpi.comresearchgate.net While its activity was reduced compared to this compound, it was significantly more active than the analogues where the quinolone part had been simplified, reinforcing the importance of the quinoline/quinolone core. nih.gov

The table below details some of the key simplified analogues and their synthesis intermediates.

| Analogue Series | Synthetic Intermediate(s) | Simplification Strategy | Representative Compound(s) |

| Quinolone Derivatives | Anthranilic acid, Chloroacetone | Removal of oxabicyclo[3.2.1]octane scaffold | C1-C7 mdpi.com |

| Quinoline Derivatives | Intermediates C1-C7, Diiodomethane | Removal of oxabicyclo[3.2.1]octane scaffold | D1-D7 mdpi.com |

Synthesis of Related Quinolone Alkaloids and Waltheriones (e.g., Waltherione C, Waltherione D, Waltherione F)

The total synthesis of related waltherione alkaloids has been a key area of research, providing access to these compounds for further study and confirming their structures.

Waltheriones C and D Waltheriones C and D feature a benzofused oxabicyclo[3.2.1]octene core. thieme-connect.com A synthetic route to access this core structure has been developed, with the key steps being a stereospecific transannular bromoetherification followed by reductive debromination. researchgate.netthieme-connect.com The synthesis of the cyclization precursor began with benzosuberone. thieme-connect.com This approach has also been made enantioselective through the enzymatic reduction of a key intermediate. researchgate.net This work paves the way for the total synthesis of Waltherione C, which is of particular interest due to its cytoprotective activity against HIV-1. thieme-connect.com

Other Waltheriones and Related Alkaloids The first total syntheses of several other related alkaloids, including rac-8-deoxoantidesmone and rac-waltherione M, have been accomplished. scilit.comacs.org These syntheses were achieved in three steps using a diversity-oriented approach. acs.org This same strategy also enabled the first total syntheses of Waltherione R, 8-demethoxywaltherione F, 8-demethoxywaltherione R, walindicaone C, and walindicaone D. scilit.comacs.org

Diversity-Oriented Synthesis Approaches for Waltherione Alkaloid Scaffolds

Diversity-oriented synthesis (DOS) has emerged as a powerful strategy to efficiently generate libraries of complex and diverse small molecules, such as the waltherione alkaloids. This approach allows for the rapid exploration of chemical space and the synthesis of numerous analogues from a common starting point. scilit.comacs.org

A successful DOS approach for the waltherione family has been reported, focusing on the 5,6,7,8-tetrahydro-1H-quinolin-4-one waltherione (THQW) alkaloids. scilit.comacs.org The key to this strategy was the development of a versatile intermediate, 8-bromo-5-fluoro-3-methoxy-2-methyl-1H-quinolin-4-one. This intermediate was prepared in a single step from 2-bromo-5-fluoro-aniline and ethyl 2-methoxy-3-oxo-butanoate. scilit.comacs.orgacs.org

From this common intermediate, a range of waltherione alkaloids were synthesized. For example, a magnesium chloride-mediated SNAr reaction with alkyl Grignard reagents was used to produce 8-bromo-3-methoxy-2-methyl-5-alkyl-1H-quinolin-4-ones. acs.org Subsequent single-step debromination and reduction protocols transformed these advanced intermediates into rac-8-deoxoantidesmone and rac-waltherione M with high yields. acs.org Leveraging these common intermediates, the syntheses of Waltherione R, 8-demethoxywaltherione F, 8-demethoxywaltherione R, walindicaone C, and walindicaone D were also achieved. scilit.comacs.org This DOS strategy provides an efficient pathway to a variety of both known and novel waltherione scaffolds. scilit.com

The following table outlines the products generated through the diversity-oriented synthesis approach.

| Common Intermediate | Key Reaction(s) | Final Product(s) |

| 8-bromo-5-fluoro-3-methoxy-2-methyl-1H-quinolin-4-one | MgCl₂-mediated SNAr reaction, Debromination, Reduction | rac-8-deoxoantidesmone, rac-waltherione M, Waltherione R, 8-demethoxywaltherione F, 8-demethoxywaltherione R, walindicaone C, walindicaone D scilit.comacs.orgacs.org |

Structure Activity Relationship Sar Investigations of Waltherione a and Its Analogues

Contribution of the Quinolone Core to Biological Efficacy

The quinolone ring system is a well-established pharmacophore in medicinal chemistry, and studies on Waltherione A confirm its critical importance for biological function. mdpi.com Investigations involving the simplification of the this compound structure have demonstrated that the quinolone portion is essential for its potent nematocidal activity. nih.gov

In one study, researchers synthesized analogues that retained the distinctive oxabicyclo[3.2.1]octane framework but replaced the quinolone moiety with a simple benzene (B151609) ring. mdpi.com These simplified compounds exhibited a dramatic loss of nematocidal efficacy, with median effective concentration (EC₅₀) values greater than 100 µg/mL, compared to 0.18 µg/mL for this compound against M. incognita. mdpi.com This finding strongly indicates that the heterocyclic quinolone system is indispensable for its activity against nematodes. nih.govmdpi.com

Further studies have explored modifications of the quinolone core itself. A series of derivatives were synthesized where the 4-quinolone was converted to a quinoline (B57606). researchgate.net Bioassays revealed that these quinoline derivatives exhibited even better nematocidal and fungicidal activities than their quinolone counterparts. nih.govresearchgate.net For instance, a key quinoline derivative (Compound D1) showed strong nematocidal activity (LC₅₀ of 23.06 μg/mL) and broad-spectrum fungicidal activity (EC₅₀ of 2.98 μg/mL against Botrytis cinerea). nih.govresearchgate.netresearchgate.net

Comparisons with related natural products also underscore the importance of the specific quinolone skeleton. The paliasanines, which possess a 3,4-methylenedioxyquinoline core fused to the same oxabicyclo[3.2.1]octane unit, were found to be inactive in cytotoxicity and anti-HIV assays where this compound showed significant activity. nih.gov This suggests that the 3-methoxy-4-quinolone skeleton of this compound is a preferred structural feature for these particular biological effects. nih.govresearchgate.net Similarly, studies on simpler pyridone-based waltheriones (S and T) suggest that the rigid, bicyclic quinoline core is important for potent antitrypanosomal activity. chemrxiv.org

| Compound | Core Structure | Modification | Biological Activity Noted |

|---|---|---|---|

| This compound | 3-Methoxy-4-Quinolone | Parent Compound | Nematicidal (EC₅₀ 0.18 µg/mL); Cytotoxic; Anti-HIV researchgate.netnih.gov |

| Analogue with Benzene Core | Benzene | Quinolone replaced by Benzene | Significantly reduced nematocidal activity (EC₅₀ > 100 µg/mL) mdpi.com |

| Compound D1 | Quinoline | 4-Quinolone converted to Quinoline (Oxabicyclo moiety also removed) | Strong nematocidal (LC₅₀ 23.06 µg/mL) and fungicidal activity (EC₅₀ 2.98 µg/mL) nih.gov |

| Paliasanines A-E | 3,4-Methylenedioxyquinoline | Different quinoline substitution pattern | Inactive (cytotoxicity, anti-HIV) nih.gov |

Role of the Oxabicyclo[3.2.1]octane Moiety in Bioactivity

The oxabicyclo[3.2.1]octane unit is a distinctive and complex feature that imparts significant three-dimensional complexity to this compound. mdpi.com This bridged ring system is fused to the quinolone core and bears multiple stereogenic centers, making its synthesis challenging but crucial for understanding its contribution to bioactivity. mdpi.comresearchgate.net

Structural simplification strategies have been employed to probe the function of this moiety. In a key study, an analogue referred to as Compound D1 was synthesized, which featured a quinoline core but had the 7-membered oxygen-bridged ring (the oxabicyclo[3.2.1]octane system) removed. nih.gov While this simplified analogue, Compound D1, showed a significant reduction in nematocidal potency (LC₅₀ 23.06 µg/mL) compared to this compound (LC₅₀ 0.18 µg/mL), it remained highly active. nih.gov

Crucially, the activity of Compound D1 was much higher than that of analogues where the quinolone moiety was simplified to a benzene ring (LC₅₀ > 100 µg/mL). nih.govmdpi.com This result indicates that while the quinolone core is essential for the presence of nematocidal activity, the oxabicyclo[3.2.1]octane moiety is critical for achieving the high degree of potency observed in the parent natural product. nih.gov The rigid, complex structure of the bicyclic system likely helps to orient the molecule optimally for interaction with its biological target. researchgate.net

Impact of Substituent Modifications on Pharmacological Profiles

Beyond the core scaffold, the nature and position of various substituents on the this compound framework play a significant role in modulating its pharmacological profile. The natural waltherione alkaloids themselves are a family of compounds with variations in substitution patterns. mdpi.com

Key substituents that have been investigated include:

The C-3 Methoxy (B1213986) Group: The presence of a methoxy group at the C-3 position of the quinolone ring is a common feature among many active waltherione alkaloids. mdpi.com As noted previously, the lack of this feature in the related paliasanines, which instead have a methylenedioxy group, correlates with a loss of cytotoxic and anti-HIV activity, suggesting the 3-methoxy group is beneficial for these effects. nih.govresearchgate.net

The C-2 Methyl Group: A methyl group at the C-2 position is also a frequent structural element. mdpi.com Synthetic strategies for creating analogues often focus on enabling modifications at the 2- and 3-positions to generate diverse libraries for medicinal chemistry programs. researchgate.netnih.gov

Substitution on the Benzenoid Ring: Modifications on the carbocyclic part of the quinolone system have been shown to influence bioactivity. A study on a series of 16 new quinoline alkaloids isolated from Waltheria indica revealed that substitution at the C-8 position significantly affected the inhibition of nitric oxide (NO) production, an anti-inflammatory marker. hawaii.edu This highlights that even seemingly minor peripheral modifications can have a substantial impact on a specific pharmacological profile. hawaii.edu

The structure-activity relationships can also be highly context-dependent. In antitrypanosomal studies, the addition of a methoxy group to the side chain of certain quinoline-based waltheriones (e.g., Waltherione M vs. Q and H) increased potency by an order of magnitude. chemrxiv.org However, for the simpler, monocyclic pyridone-based waltheriones S and T, the removal of the C-3 methoxy group did not cause a significant loss in potency. chemrxiv.org This indicates that the SAR for substituents is intricately linked to the nature of the core heterocyclic scaffold. chemrxiv.org

| Substituent/Position | Observed Effect | Biological Activity Affected | Reference |

|---|---|---|---|

| 3-Methoxy Group | Presence appears favorable over a 3,4-methylenedioxy group | Cytotoxicity, Anti-HIV | nih.govresearchgate.net |

| C-8 Substitution | Modifications significantly affect inhibitory activity | Anti-inflammatory (NO inhibition) | hawaii.edu |

| Side Chain Methoxy Group | Addition increases potency in quinoline-based series | Antitrypanosomal | chemrxiv.org |

| 3-Methoxy Group | Removal does not significantly impact potency in pyridone-based series | Antitrypanosomal | chemrxiv.org |

Quantitative Structure-Activity Relationship (QSAR) Potentials

While specific, published Quantitative Structure-Activity Relationship (QSAR) models for this compound itself are not prominent in the literature, the extensive body of SAR data provides a strong foundation for future computational studies. The successful application of 3D-QSAR methodologies to other natural product-derived fungicides and quinoline derivatives demonstrates the potential of this approach. researchgate.net

The existing research has generated a valuable dataset of analogues with systematic modifications to all key regions of the molecule:

The quinolone/quinoline core. nih.gov

The oxabicyclo[3.2.1]octane moiety. nih.gov

Substituents at various positions (C-2, C-3, C-8, and the side chain). mdpi.comchemrxiv.orghawaii.edu

This diversity of structural information is precisely what is required to construct a robust QSAR model. Such a model could correlate the physicochemical properties (e.g., steric, electronic, hydrophobic) of the different analogues with their observed biological activities, such as nematocidal, fungicidal, or anti-inflammatory potency. nyxxb.cn A successful QSAR model would be a powerful predictive tool, enabling the rational design of novel this compound analogues with potentially enhanced or more selective pharmacological profiles, thereby guiding future synthetic efforts toward compounds with greater therapeutic or agrochemical potential.

Nematocidal Activity Studies

This compound has been identified as a promising natural compound for the management of plant-parasitic nematodes, which are responsible for substantial crop losses worldwide. mdpi.comresearchgate.netresearchgate.net

In vitro Efficacy against Plant-Parasitic Nematodes

This compound has shown potent nematocidal activity against several economically important plant-parasitic nematodes. nih.govmdpi.com Studies have demonstrated its effectiveness against the second-stage juveniles (J2) of root-knot nematodes such as Meloidogyne incognita, Meloidogyne arenaria, and Meloidogyne hapla. mdpi.comnih.govresearchgate.net Additionally, it has exhibited strong activity against the pinewood nematode, Bursaphelenchus xylophilus. mdpi.comnih.govresearchgate.net

Research has shown that this compound and its analogue, 5'-Methoxythis compound, are highly effective in causing mortality in these nematode species. nih.govmdpi.com For instance, the median effective concentration (EC₅₀) of this compound against M. incognita J2 after 72 hours was recorded to be as low as 0.18 µg/mL. mdpi.comresearchgate.net In comparative studies, the activity of this compound was found to be comparable to the commercial nematicide abamectin. mdpi.com

| Nematode Species | This compound | 5'-Methoxythis compound | Waltherione C | Abamectin (Positive Control) |

|---|---|---|---|---|

| Meloidogyne arenaria | 0.63 | 0.25 | 10.67 | - |

| Meloidogyne hapla | 1.74 | 0.09 | 19.79 | - |

| Meloidogyne incognita | 0.27 | 0.09 | 16.59 | - |

| Bursaphelenchus xylophilus | 3.54 | 2.13 | 790.85 | - |

In vivo Plant Protection Assays in Agricultural Models

The promising in vitro results of this compound have been translated into effective plant protection in vivo. Pot experiments utilizing cucumber plants have demonstrated the ability of this compound and its derivatives to control root-knot nematode infections. mdpi.comresearchgate.net

In these experiments, the application of a wettable powder formulation of a Waltheria indica extract, which contains this compound, significantly reduced the formation of galls and egg masses on the roots of tomato and melon plants in a dose-dependent manner. researchgate.netnih.gov For instance, a derivative of this compound, compound D1, effectively controlled the infection of root-knot nematodes on cucumbers, with a control effect comparable to that of avermectin. mdpi.com These findings underscore the potential of this compound as a lead compound for the development of new botanical nematicides for sustainable agriculture. researchgate.netnih.gov

Fungicidal Activity Assessment

This compound has also been recognized for its broad-spectrum fungicidal properties, showing activity against both plant-pathogenic fungi and opportunistic human pathogens. mdpi.comacs.org

Broad-Spectrum Antifungal Properties against Phytopathogens

Research has highlighted the potent antifungal activity of quinoline derivatives, including this compound, against several prevalent plant pathogens. mdpi.com A structurally simplified derivative of this compound, compound D1, exhibited broad-spectrum fungicidal activity. mdpi.comresearchgate.net It showed significant inhibition against Botrytis cinerea, the causative agent of gray mold, with an EC₅₀ value of 2.98 µg/mL. mdpi.comresearchgate.net Furthermore, at a concentration of 200 µg/mL, this derivative significantly inhibited the occurrence of B. cinerea on tomato fruits, demonstrating a high inhibitory effect. mdpi.comresearchgate.net The compound also showed notable activity against other phytopathogens, including Rhizoctonia solani. sioc-journal.cnresearchsquare.com

| Phytopathogen | EC₅₀ (µg/mL) |

|---|---|

| Botrytis cinerea | 2.98 |

| Rhizoctonia solani | >50 |

Antifungal Efficacy against Opportunistic Yeast and Fungi

Beyond its agricultural applications, this compound has been investigated for its activity against opportunistic human fungal pathogens. An alkaloidal extract from Melochia odorata, containing this compound, demonstrated antifungal activity against Candida albicans, Cryptococcus neoformans, and Saccharomyces cerevisiae. nih.gov Further studies on quinoline alkaloids isolated from Waltheria indica have shown growth inhibitory activity against both planktonic cells and biofilms of Candida albicans. admin.chresearchgate.net This suggests that this compound and related compounds could be a source of lead structures for the development of new antifungal agents. admin.ch

Cellular Cytotoxicity Studies in in vitro Models

The cytotoxic effects of this compound and its related alkaloids have been evaluated in various in vitro cell models. thieme-connect.com While some of the more potent antitrypanosomal quinoline alkaloids from Waltheria indica exhibited high cytotoxicity towards mouse skeletal L-6 cells, Waltherione C showed lower cytotoxicity compared to its trypanocidal activity, indicating a degree of selectivity. thieme-connect.com In another study, amide derivatives of Waltherione F were assessed for their in vitro cellular cytotoxicity against the HepG2 human liver cancer cell line, with some compounds exhibiting notable cytotoxicity. researchsquare.com Furthermore, quinoline alkaloids from Waltheria indica were evaluated for their cytotoxicity against human HeLa cells, providing additional data on their potential effects on human cell lines. admin.ch

Antiviral Activity Investigations (in vitro)

In vitro studies have highlighted the potential of this compound as an antiviral agent, particularly against the Human Immunodeficiency Virus (HIV).

This compound has shown significant cytoprotective effects in cells infected with HIV-1. nih.gov In vitro assays using CEM-TART cells demonstrated that this compound could protect the cells from the virus-induced cytopathic effects. nih.govacs.org The effective concentration for inducing half the maximum protective effect (EC50) was determined to be 56.2 μM. nih.govacs.orgresearchgate.netnih.gov This suggests that the compound interferes with the viral life cycle or its pathogenic effects on the host cell. nih.gov

Further investigation into its anti-HIV mechanism revealed that this compound inhibits the formation of the HIV capsid protein p24. nih.gov The p24 antigen is a key component of the viral core and its presence is a marker of viral replication. Assays confirmed that this compound could inhibit the production of p24 in infected T-cells by more than 50% at a concentration of 1.7 μM. nih.govacs.orgresearchgate.netnih.govfigshare.com This finding indicates that this compound's antiviral activity includes the disruption of the formation of essential viral proteins. nih.gov

Table 2: In Vitro Anti-HIV Activity of this compound

| Assay | Activity Metric | Result |

|---|---|---|

| Anti-HIV Cytoprotection | EC50 | 56.2 μM nih.govacs.orgresearchgate.netnih.gov |

| HIV p24 Formation | >50% Inhibition | 1.7 μM nih.govacs.orgresearchgate.netnih.govfigshare.com |

Enzyme Modulation and Inhibition Studies (e.g., Acetylcholinesterase)

This compound has been evaluated for its ability to modulate enzyme activity, with a notable focus on acetylcholinesterase (AChE). mdpi.comufba.brthieme-connect.com AChE is a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. Research on alkaloids isolated from the leaves of Waltheria brachypetala identified this compound as a significant inhibitor of AChE. mdpi.comufba.br The compound demonstrated a dose-dependent inhibitory effect on the enzyme. ufba.br

Table 3: Acetylcholinesterase (AChE) Inhibition by this compound

| Enzyme | Inhibition Metric | Value |

|---|---|---|

| Acetylcholinesterase (AChE) | IC50 | 134.1 ± 20.9 μg/mL mdpi.comufba.br |

Exploration of Other Bioactivities Associated with Waltheria Alkaloids (relevant to this compound research)

The broader family of Waltheria alkaloids, to which this compound belongs, is known for a range of bioactivities that provide context for its therapeutic potential. mdpi.comnih.gov

Plants from the Waltheria genus are widely used in traditional medicine as anti-inflammatory agents. mdpi.comscione.com Scientific investigations into the alkaloids from these plants have begun to validate this traditional use. Studies have indicated that this compound, along with the related alkaloid Waltherione C, contributes to the anti-inflammatory effects of Waltheria indica extracts by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.net NF-κB is a crucial protein complex that controls the transcription of DNA, cytokine production, and cell survival, playing a key role in regulating the immune response to infection and inflammation. mdpi.com

Compound Index

General Antimicrobial Efficacy (excluding human clinical trials)

Initial reports on the biological activity of this compound highlighted its antifungal properties. mdpi.com In 2007, it was demonstrated to be active against Candida albicans, Cryptococcus neoformans, and Saccharomyces cerevisiae at a concentration of 50 µg/mL. mdpi.comnih.gov However, subsequent studies have presented conflicting results regarding its broader antimicrobial spectrum.

One study reported that this compound itself showed no significant antibacterial activity. nih.gov Specifically, when tested against three Gram-positive and three Gram-negative bacteria, this compound was found to be inactive, whereas its O-methylated derivative exhibited moderate activity. nih.govnih.gov Another investigation also found that while the related compound vanessine displayed weak antimicrobial activity, this compound and its derivatives did not. nih.gov

In contrast, a study on alkaloids from Waltheria indica reported that this compound was among the compounds tested for bactericidal activity, though it was not one of the most potent. scielo.br Another publication mentioned that this compound was evaluated for its antimicrobial activities, but only vanessine showed weak effects. researchgate.net

These discrepancies in the findings suggest that the antimicrobial efficacy of this compound may be highly specific to the microbial species and the experimental conditions.

Table 1: Summary of General Antimicrobial Activity of this compound

| Microorganism | Activity Reported | Concentration | Reference |

| Candida albicans | Antifungal | 50 µg/mL | mdpi.comnih.gov |

| Cryptococcus neoformans | Antifungal | 50 µg/mL | mdpi.comnih.gov |

| Saccharomyces cerevisiae | Antifungal | 50 µg/mL | mdpi.comnih.gov |

| Gram-positive bacteria | Inactive | Not specified | nih.govnih.gov |

| Gram-negative bacteria | Inactive | Not specified | nih.govnih.gov |

Antitrypanosomal Investigations

Research has identified this compound as a compound with potential activity against trypanosomatid parasites, the causative agents of diseases like Chagas disease and African trypanosomiasis. unige.chchemrxiv.orgchemrxiv.org

The potential of quinoline alkaloids, including this compound, as antitrypanosomal agents has been noted in several reviews, highlighting this class of compounds as promising for further investigation in the development of new treatments for trypanosomiases. acs.orgresearchgate.netresearchgate.net

Table 2: Antitrypanosomal Activity of Extracts/Compounds Related to this compound

| Parasite | Test Substance | Activity (IC50) | Reference |

| Trypanosoma cruzi | Dichloromethane extract of Waltheria indica roots (containing this compound) | 0.74 µg/mL | nih.gov |

| Trypanosoma cruzi | Waltherione C (isolated alongside this compound) | 1.93 µM | nih.gov |

Leishmanicidal Activity

This compound has been investigated for its activity against Leishmania parasites, which cause leishmaniasis. acs.org A study involving alkaloids from the stems of Waltheria indica evaluated their effects on Leishmania infantum. scielo.brscielo.br

In this research, this compound was the least effective among the tested compounds, showing only 40% growth inhibition of L. infantum promastigotes even at a concentration of 100 µg/mL. researchgate.net In contrast, other related alkaloids like Waltherione G, H, L, and antidesmone (B1666049) demonstrated almost complete inhibition at lower concentrations. scielo.brscielo.br

This suggests that while the general class of Waltheria alkaloids holds promise for leishmanicidal drug discovery, this compound itself may not be a primary candidate for this specific application. scielo.brnih.goviaea.org

Table 3: Leishmanicidal Activity of this compound

| Parasite | Activity | Concentration | Reference |

| Leishmania infantum (promastigotes) | 40% growth inhibition | 100 µg/mL | researchgate.net |

Herbicidal Potentials in Plant Systems

The potential of this compound and related compounds extends to agricultural applications, specifically as a nematicide with herbicidal properties. acs.orgresearchgate.net this compound has demonstrated significant nematicidal activity against the root-knot nematode Meloidogyne incognita. mdpi.commdpi.com

Studies have reported an EC50 value of 0.27 µg/mL for this compound against the second-stage juveniles of M. incognita after 48 hours. mdpi.com Another study reported an EC50/72h of 0.18 µg/mL. mdpi.com This potent activity is comparable to some commercial nematicides. researchgate.net However, the low natural abundance of this compound in plants presents a challenge for its direct use. researchgate.netmdpi.com

Research into simplifying the structure of this compound has been undertaken to create more accessible molecules that retain biological activity. researchgate.netmdpi.com These studies suggest that the quinolone portion of the molecule is crucial for its nematicidal and, by extension, potential herbicidal effects. mdpi.comresearchgate.net The broader context of using plant extracts and their constituent allelochemicals for weed control supports the investigation into the herbicidal potential of compounds like this compound. epa.gov

Table 4: Nematicidal Activity of this compound against Meloidogyne incognita

| Parameter | Value | Time | Reference |

| EC50 | 0.27 µg/mL | 48 hours | mdpi.com |

| EC50 | 0.18 µg/mL | 72 hours | mdpi.com |

Compound Index

| Compound Name |

| Adouetin X |

| Antidesmone |

| Betulinic acid |

| 3β-acetoxy-27-cis-caffeoyloxyolean-12-en-28-oic acid methyl ester |

| 3β-acetoxy-27-trans-caffeoyloxyolean-12-en-28-oic acid methyl ester |

| O-methylthis compound |

| Vanessine |

| This compound |

| Waltherione C |

| Waltherione G |

| Waltherione H |

| Waltherione L |

| Waltherione P |

| Chamaedrone |

Biological Activities and Pre Clinical Pharmacological Evaluation of Waltherione a

Waltherione A, a quinolone alkaloid, has been the subject of various preclinical studies to evaluate its pharmacological potential. These investigations have revealed a range of biological activities, including antimicrobial, antiparasitic, and herbicidal effects.

General Antimicrobial Efficacy (excluding human clinical trials)

Initial reports on the biological activity of this compound highlighted its antifungal properties. mdpi.com In 2007, it was demonstrated to be active against Candida albicans, Cryptococcus neoformans, and Saccharomyces cerevisiae at a concentration of 50 µg/mL. mdpi.comnih.gov However, subsequent studies have presented conflicting results regarding its broader antimicrobial spectrum.

One study reported that this compound itself showed no significant antibacterial activity. nih.gov Specifically, when tested against three Gram-positive and three Gram-negative bacteria, this compound was found to be inactive, whereas its O-methylated derivative exhibited moderate activity. nih.govnih.gov Another investigation also found that while the related compound vanessine displayed weak antimicrobial activity, this compound and its derivatives did not. nih.gov

In contrast, a study on alkaloids from Waltheria indica reported that this compound was among the compounds tested for bactericidal activity, though it was not one of the most potent. scielo.br Another publication mentioned that this compound was evaluated for its antimicrobial activities, but only vanessine showed weak effects. researchgate.net

These discrepancies in the findings suggest that the antimicrobial efficacy of this compound may be highly specific to the microbial species and the experimental conditions.

Table 1: Summary of General Antimicrobial Activity of this compound

| Microorganism | Activity Reported | Concentration | Reference |

| Candida albicans | Antifungal | 50 µg/mL | mdpi.comnih.gov |

| Cryptococcus neoformans | Antifungal | 50 µg/mL | mdpi.comnih.gov |

| Saccharomyces cerevisiae | Antifungal | 50 µg/mL | mdpi.comnih.gov |

| Gram-positive bacteria | Inactive | Not specified | nih.govnih.gov |

| Gram-negative bacteria | Inactive | Not specified | nih.govnih.gov |

Antitrypanosomal Investigations

Research has identified this compound as a compound with potential activity against trypanosomatid parasites, the causative agents of diseases like Chagas disease and African trypanosomiasis. unige.chchemrxiv.orgchemrxiv.org

The potential of quinoline (B57606) alkaloids, including this compound, as antitrypanosomal agents has been noted in several reviews, highlighting this class of compounds as promising for further investigation in the development of new treatments for trypanosomiases. acs.orgresearchgate.netresearchgate.net

Table 2: Antitrypanosomal Activity of Extracts/Compounds Related to this compound

| Parasite | Test Substance | Activity (IC50) | Reference |

| Trypanosoma cruzi | Dichloromethane extract of Waltheria indica roots (containing this compound) | 0.74 µg/mL | nih.gov |

| Trypanosoma cruzi | Waltherione C (isolated alongside this compound) | 1.93 µM | nih.gov |

Leishmanicidal Activity

This compound has been investigated for its activity against Leishmania parasites, which cause leishmaniasis. acs.org A study involving alkaloids from the stems of Waltheria indica evaluated their effects on Leishmania infantum. scielo.brscielo.br

In this research, this compound was the least effective among the tested compounds, showing only 40% growth inhibition of L. infantum promastigotes even at a concentration of 100 µg/mL. researchgate.net In contrast, other related alkaloids like Waltherione G, H, L, and antidesmone (B1666049) demonstrated almost complete inhibition at lower concentrations. scielo.brscielo.br

This suggests that while the general class of Waltheria alkaloids holds promise for leishmanicidal drug discovery, this compound itself may not be a primary candidate for this specific application. scielo.brnih.goviaea.org

Table 3: Leishmanicidal Activity of this compound

| Parasite | Activity | Concentration | Reference |

| Leishmania infantum (promastigotes) | 40% growth inhibition | 100 µg/mL | researchgate.net |

Herbicidal Potentials in Plant Systems

The potential of this compound and related compounds extends to agricultural applications, specifically as a nematicide with herbicidal properties. acs.orgresearchgate.net this compound has demonstrated significant nematicidal activity against the root-knot nematode Meloidogyne incognita. mdpi.commdpi.com

Studies have reported an EC50 value of 0.27 µg/mL for this compound against the second-stage juveniles of M. incognita after 48 hours. mdpi.com Another study reported an EC50/72h of 0.18 µg/mL. mdpi.com This potent activity is comparable to some commercial nematicides. researchgate.net However, the low natural abundance of this compound in plants presents a challenge for its direct use. researchgate.netmdpi.com

Research into simplifying the structure of this compound has been undertaken to create more accessible molecules that retain biological activity. researchgate.netmdpi.com These studies suggest that the quinolone portion of the molecule is crucial for its nematicidal and, by extension, potential herbicidal effects. mdpi.comresearchgate.net The broader context of using plant extracts and their constituent allelochemicals for weed control supports the investigation into the herbicidal potential of compounds like this compound. epa.gov

Table 4: Nematicidal Activity of this compound against Meloidogyne incognita

| Parameter | Value | Time | Reference |

| EC50 | 0.27 µg/mL | 48 hours | mdpi.com |

| EC50 | 0.18 µg/mL | 72 hours | mdpi.com |

Biosynthetic Pathways and Precursor Studies

Elucidation of Biosynthetic Routes to Quinolone Alkaloids

The core structure of Waltherione A is a quinolone alkaloid, a class of nitrogen-containing secondary metabolites. The biosynthetic origins of quinolone alkaloids have been a subject of scientific inquiry, with studies pointing to several key precursor molecules. wikipedia.org It is broadly accepted that the quinoline (B57606) ring system in these alkaloids is derived from anthranilic acid or its derivatives. wikipedia.orgacs.org

Research has established two primary pathways for the formation of the quinoline scaffold in nature: one starting from tryptophan and another from anthranilic acid. wikipedia.org For many quinolone alkaloids, particularly those found in the Rutaceae family, anthranilic acid serves as a fundamental building block. acs.org This precursor undergoes a series of modifications and condensations to form the characteristic heterocyclic ring. In the case of isoprenoid quinoline alkaloids, a key step involves the introduction of an isoprene (B109036) unit onto a dihydroxyquinoline core. rsc.org

Feeding experiments using isotopically labeled compounds have provided concrete evidence for these pathways. For instance, studies with Skimmia japonica demonstrated the efficient incorporation of labeled 2,4-dihydroxyquinoline and a dimethylallylquinoline derivative into dictamnine (B190991) and platydesminium (B15183790) salt, supporting the hypothesis that the isoprene unit is added to a pre-formed quinoline nucleus. rsc.org Similarly, the quinoline nucleus of dictamnine has been shown to derive from anthranilic acid and acetate. rsc.org While the biosynthesis of this compound itself has not been fully elucidated through feeding studies, the general principles derived from related quinolone alkaloids provide a strong framework for its formation. A proposed biosynthetic scheme for waltheriones suggests that they may originate from a polyunsaturated sphingolipid-like compound, with a benzoic acid starter unit, a pathway that appears to be a chemotaxonomic marker for the Melochia and Waltheria genera. unmul.ac.id

Identification of Biosynthetic Intermediates and Enzymes

The construction of the quinolone scaffold is catalyzed by a specific class of enzymes known as type III polyketide synthases (PKSs). nih.govmdpi.com These enzymes are responsible for the iterative condensation of small carboxylic acid units to build complex polyketide chains, which then cyclize to form diverse aromatic structures.

A key intermediate in the biosynthesis of many quinolone and acridone (B373769) alkaloids is N-methylanthraniloyl-CoA . nih.govmdpi.compnas.orgresearchgate.net This activated form of N-methylanthranilic acid serves as the starter unit for the polyketide synthase enzyme. The enzyme then catalyzes the condensation of this starter unit with one or more molecules of malonyl-CoA , the extender unit. nih.govmdpi.comnih.gov

Specific enzymes involved in this process have been identified and characterized:

Quinolone Synthase (QNS): An enzyme isolated from Aegle marmelos, QNS catalyzes the decarboxylative condensation of N-methylanthraniloyl-CoA with a single molecule of malonyl-CoA. The resulting diketide intermediate spontaneously cyclizes via amide bond formation to yield 4-hydroxy-2(1H)-quinolone, the foundational scaffold for many quinolone alkaloids. nih.govmdpi.com

Acridone Synthase (ACS): Found in Ruta graveolens, ACS also utilizes N-methylanthraniloyl-CoA as a starter unit but condenses it with three molecules of malonyl-CoA to produce 1,3-dihydroxy-N-methylacridone. mdpi.compnas.orgresearchgate.net The ability of these enzymes to control the number of condensation steps is a key determinant of the final product.

Benzalacetone Synthase (BAS): Interestingly, this enzyme from Rheum palmatum, which normally produces benzalacetone, has been shown to efficiently catalyze the condensation of N-methylanthraniloyl-CoA with malonyl-CoA to produce 4-hydroxy-2(1H)-quinolones when supplied with the non-physiological substrate. acs.orgnih.gov

The structural differences in the active sites of these enzymes govern their substrate specificity and the type of cyclization reaction they promote. For example, the active site of QNS is larger than that of typical chalcone (B49325) synthases, allowing it to accommodate the bulkier N-methylanthraniloyl-CoA starter unit. mdpi.com Furthermore, a proposed biosynthetic pathway for waltheriones B and D suggests the involvement of an epoxide intermediate derived from an alkene precursor like melochinone, with subsequent nucleophilic attack determining the stereochemistry. unmul.ac.id More complex enzymatic steps, such as those catalyzed by Brønsted acid enzymes that handle epoxide transformations, have also been discovered in quinolone alkaloid biosynthesis, highlighting the diverse enzymatic machinery involved. nih.gov

| Enzyme | Source Organism | Starter Unit | Extender Unit(s) | Primary Product |

| Quinolone Synthase (QNS) | Aegle marmelos | N-methylanthraniloyl-CoA | 1 x malonyl-CoA | 4-hydroxy-2(1H)-quinolone |

| Acridone Synthase (ACS) | Ruta graveolens | N-methylanthraniloyl-CoA | 3 x malonyl-CoA | 1,3-dihydroxy-N-methylacridone |

| Benzalacetone Synthase (BAS) | Rheum palmatum | N-methylanthraniloyl-CoA | 1 x malonyl-CoA | 4-hydroxy-2(1H)-quinolone |

Chemoenzymatic Synthesis Prospects

The elucidation of the biosynthetic pathways and the enzymes involved opens up exciting possibilities for the chemoenzymatic synthesis of this compound and its analogs. This approach combines the selectivity and efficiency of biological catalysts with the versatility of chemical synthesis to create complex molecules.

The total synthesis of this compound has been achieved, albeit through a lengthy 21-step process, confirming its absolute configuration. mdpi.comnih.gov Other related alkaloids, such as Waltherione F, have also been synthesized. acs.orgnih.govresearchgate.net These chemical syntheses, while significant achievements, often face challenges in terms of yield, cost, and scalability. acs.orgresearchgate.net Chemoenzymatic strategies offer a promising alternative.

Several key findings support the feasibility of this approach:

Enzymatic Scaffold Formation: As demonstrated with Benzalacetone Synthase (BAS), type III PKS enzymes can accept non-physiological substrates to produce novel alkaloid scaffolds. acs.orgnih.gov This "unnatural" reactivity can be exploited to generate the core quinolone structure of this compound enzymatically. By providing engineered or wild-type PKS enzymes with appropriately substituted anthraniloyl-CoA precursors, the heterocyclic core could be assembled efficiently.

One-Pot Reactions: Researchers have successfully developed one-pot enzymatic syntheses for related alkaloid scaffolds by integrating multiple enzymes. researchgate.net For instance, a 2-hydroxy-4H-quinolizin-4-one scaffold was created by combining the action of a CoA ligase and a type III PKS. researchgate.net A similar multi-enzyme cascade could potentially be designed for this compound, starting from simple precursors.

Enzyme Engineering: The substrate specificity of type III PKSs can be altered through site-directed mutagenesis. pnas.org By modifying key amino acid residues in the active site, it is possible to create mutant enzymes that preferentially accept specific starter or extender units, thereby tailoring the final product. A point mutation in chalcone synthase, for example, enabled it to accept N-methylanthraniloyl-CoA, a substrate it does not normally use, to produce a novel alkaloid. pnas.org This structure-based redesign could be applied to generate enzymes specifically suited for synthesizing the this compound backbone.

Biocatalytic Transformations: Other enzyme classes, such as monoamine oxidases (MAO-N) and horseradish peroxidase (HRP), have been employed for the synthesis of quinoline and 2-quinolone derivatives from precursor molecules, demonstrating the broader potential of biocatalysis in this area. acs.org

Theoretical and Computational Chemistry Studies of Waltherione a

Quantum Chemical Calculations for Electronic Structure and Properties (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic structure and properties of molecules. openaccessjournals.comnrel.govnih.gov DFT provides a balance between computational cost and accuracy, making it a widely used method for studying organic molecules of the size and complexity of Waltherione A. nrel.gov

Detailed research findings from DFT studies on quinoline (B57606) and quinazolinone derivatives, which are structurally related to this compound, reveal insights into their molecular properties. nih.govphyschemres.org These calculations are used to determine a variety of electronic and structural parameters. Key calculated properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). umc.edu.dzarabjchem.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular reactivity and stability. umc.edu.dz

Other significant parameters derived from DFT calculations include the distribution of electron density, dipole moment (μ), electronegativity (χ), hardness (η), and softness (σ). umc.edu.dzarabjchem.org These descriptors help in understanding the molecule's polarity, reactivity, and the nature of its potential interaction sites. For instance, mapping the molecular electrostatic potential (MEP) can identify electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack, thereby elucidating potential reactive sites. nih.gov

Table 1: Key Molecular Properties of Quinolone-type Compounds Calculated via DFT This table is representative of typical parameters calculated for quinolone-type scaffolds similar to this compound, based on published DFT studies of related compounds.

| Property Calculated | Symbol | Significance |

| Energy of Highest Occupied Molecular Orbital | EHOMO | Indicates electron-donating ability. |

| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Indicates electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | Correlates with chemical reactivity and stability. umc.edu.dz |

| Dipole Moment | μ | Measures the overall polarity of the molecule. arabjchem.org |

| Absolute Electronegativity | χ | Describes the tendency to attract electrons. umc.edu.dz |

| Absolute Hardness | η | Measures resistance to change in electron distribution. umc.edu.dz |

| Fraction of Electrons Transferred | ΔN | Predicts electron transfer direction in an interaction. umc.edu.dz |

| Total Energy | TE | Represents the total energy of the molecule at its optimized geometry. physchemres.org |

These quantum chemical calculations are crucial for building a foundational understanding of this compound's intrinsic chemical nature, which in turn informs predictions about its biological activity and reaction behavior. nih.gov

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling and dynamics (MD) simulations are indispensable computational techniques for studying how a ligand, such as this compound, interacts with a biological target, typically a protein or enzyme. nih.govopenaccessjournals.com These methods predict the binding pose, affinity, and stability of the ligand-receptor complex at an atomic level. openaccessjournals.commdpi.com The process often begins with molecular docking, which places the ligand into the active site of the receptor, followed by MD simulations to observe the dynamic behavior of the complex over time in a simulated physiological environment. mdpi.comnih.gov

This compound has been the subject of such investigations to explore its potential as a therapeutic agent. In one study, molecular dynamics simulations were performed on this compound in complex with trypanothione (B104310) reductase (TR) from Trypanosoma brucei, a key enzyme in the parasite responsible for human African trypanosomiasis. researchgate.net The stability of this interaction was assessed by calculating parameters like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, the Radius of Gyration (ROG) of the complex, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues. researchgate.net

MD simulations provide insights into the conformational changes that occur upon binding and the stability of the ligand within the active site. researchgate.netrsc.org For example, a low and stable RMSD value for the ligand suggests that it remains securely bound in a consistent pose within the target's active site throughout the simulation. researchgate.net The RMSF data can highlight which residues of the protein are most affected by the ligand's presence, identifying key interaction points. researchgate.net Such computational studies indicated that derivatives of Waltherione alkaloids could be potential inhibitors of enzymes like succinate (B1194679) dehydrogenase (SDH). nih.gov

Table 2: Representative Molecular Dynamics Simulation Data for this compound-Trypanothione Reductase Complex Data conceptualized from graphical representations in computational studies of this compound and its targets. researchgate.net

| Simulation Parameter | Description | Typical Finding for Stable Complex |

| Protein Backbone RMSD | Measures the deviation of the protein's backbone atoms from their initial positions over time. | Reaches a stable plateau, indicating the protein structure is not destabilized by the ligand. researchgate.net |

| Ligand RMSD | Measures the deviation of the ligand's atoms from its initial docked pose over time. | Remains low and stable, suggesting a consistent and stable binding mode. researchgate.net |

| Radius of Gyration (ROG) | Measures the compactness of the protein-ligand complex. | Remains stable, indicating the complex does not unfold or significantly change shape. researchgate.net |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average positions. | Low fluctuations for most residues, with higher peaks indicating flexible regions or those interacting with the ligand. researchgate.net |

These simulations are crucial for rational drug design, providing a dynamic picture of the ligand-target interaction and guiding the synthesis of more potent and selective analogs. nih.govresearchgate.net

Reaction Mechanism Elucidation via Computational Simulations

Computational simulations are a powerful tool for elucidating the mechanisms of complex chemical reactions, including the steps involved in the total synthesis of natural products like this compound. smu.edumontclair.edu By modeling reaction pathways, researchers can identify transition states, reaction intermediates, and calculate activation energies, providing a detailed understanding of how a reaction proceeds. smu.edu

While specific computational studies detailing the entire synthetic mechanism of this compound are not broadly published, research on the synthesis of Waltherione alkaloids and related quinolones often involves steps whose mechanisms can be, or have been, investigated computationally. etosgroup.fiacs.org For example, the synthesis of the quinolinone core often involves reactions like the Conrad-Limpach cyclization. researchsquare.com Computational analysis of such reactions can clarify regioselectivity, the influence of substituents, and the energetic favorability of different pathways.

The total synthesis of this compound involves multiple steps, including the formation of the complex oxabicyclo[3.2.1]octane ring system fused to the quinolone core. acs.orgmdpi.com Computational approaches, such as DFT calculations, can be used to model the transition states of key bond-forming reactions, helping to explain observed stereochemical outcomes and optimize reaction conditions. The Unified Reaction Valley Approach (URVA) is one advanced method that analyzes the entire reaction path, dividing it into distinct phases such as reactant preparation, bond breaking/forming, and product formation, offering a highly detailed mechanistic picture. smu.edu

For instance, in the development of synthetic routes to Waltherione F, a related alkaloid, computational modeling of reaction pathways was utilized. These simulations can help rationalize why certain reagents or conditions lead to higher yields or specific isomers, accelerating the development of efficient synthetic strategies. acs.org

Prediction of Spectroscopic Data and Conformational Analysis

Computational chemistry plays a vital role in the structural elucidation of natural products by predicting spectroscopic data and performing conformational analysis. rsc.org For a molecule with multiple stereocenters like this compound, determining the correct three-dimensional structure and absolute configuration is a significant challenge that can be addressed with computational support. mdpi.comhawaii.edu

Conformational analysis is the first step, where computational methods are used to find the most stable, low-energy conformations of the molecule. nih.govresearchgate.net This is often done using molecular mechanics force fields followed by optimization with higher-level methods like DFT. nih.govnih.gov Once the stable conformers are identified, their spectroscopic properties can be calculated and compared with experimental data.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants is a common application. arxiv.orgresearchgate.net By calculating these parameters for different possible isomers and comparing them to the measured spectra, the correct structure can be assigned with greater confidence. researchgate.net

Furthermore, the calculation of electronic circular dichroism (ECD) spectra using time-dependent DFT (TD-DFT) is a powerful technique for assigning the absolute configuration of chiral molecules. nih.govunige.ch This involves calculating the theoretical ECD spectra for all possible stereoisomers and matching them to the experimental spectrum. This exact approach has been successfully used to determine the absolute configurations of several new quinoline alkaloids isolated from Waltheria indica alongside known compounds like this compound. hawaii.edu Similarly, calculated vibrational circular dichroism (VCD) and infrared (IR) spectra can be compared with experimental data to confirm structural features. schrodinger.com

Table 3: Computationally Predicted Spectroscopic Data for Structural Elucidation This table summarizes common computational techniques used to predict spectroscopic data for molecules like this compound.

| Spectroscopic Technique | Predicted Parameters | Computational Method | Purpose |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (δ), Coupling Constants (J) | DFT (e.g., GIAO method) | Confirm connectivity and relative stereochemistry. rsc.orgresearchgate.net |

| Electronic Circular Dichroism (ECD) | ECD Spectrum (Δε vs. wavelength) | TD-DFT | Determine absolute configuration of chiral centers. nih.govunige.ch |

| Infrared (IR) / VCD | Vibrational Frequencies (cm⁻¹) | DFT | Confirm functional groups and stereochemistry. nih.govschrodinger.com |

| UV-Visible Spectroscopy | Absorption Maxima (λmax) | TD-DFT | Correlate electronic transitions with structural features. rsc.org |

These computational tools are integral to modern natural product chemistry, providing a bridge between theoretical models and experimental observation to unambiguously define the complex architecture of molecules like this compound.

Future Research Directions and Potential Applications

Innovations in Scalable Synthesis of Waltherione A and Analogues

The limited availability of this compound from natural sources and the complexity of its structure have been significant barriers to its extensive study and application. mdpi.commdpi.com The natural abundance of this compound in plants like Waltheria douradinha is low, making extraction an impractical source for large quantities. mdpi.com The molecule's intricate architecture, including multiple stereogenic centers, makes its chemical synthesis a formidable challenge. mdpi.comscribd.com

However, recent breakthroughs have paved the way for more accessible synthetic routes. A landmark achievement was the first total synthesis of this compound, accomplished in 21 steps from commercially available benzosuberone. nih.govresearchgate.net This work not only provided a route to the natural product but also definitively established its absolute configuration. nih.govresearchgate.net

Current and future research in this area is focused on several innovative strategies:

Structural Simplification: A key approach is the design and synthesis of simplified analogues that retain the biological activity of this compound but are easier to produce on a larger scale. mdpi.comresearchgate.net Studies have shown that the quinolone moiety is crucial for the compound's potent nematocidal activity. mdpi.comnih.gov By replacing the complex oxabicyclo[3.2.1]octane framework with simpler structures while keeping the quinolone core, researchers have successfully created derivatives with significant nematocidal and fungicidal properties. mdpi.comresearchgate.netdntb.gov.ua For example, a series of quinoline (B57606) derivatives, representing a simplified version of this compound, showed promising activity. mdpi.com

Diversity-Oriented Synthesis: This strategy aims to create a wide range of structurally diverse analogues from a common intermediate. scilit.comacs.orgnih.gov Researchers have developed efficient, multi-step syntheses for various waltherione alkaloids, including Waltherione F and M, using versatile quinolinone intermediates. scilit.comacs.orgnih.gov These methods, often employing reactions like the Conrad–Limpach synthesis or palladium-catalyzed cross-coupling, allow for the rapid generation of new compounds for biological screening. mdpi.comacs.org

These synthetic innovations are essential for supplying sufficient quantities of this compound and its analogues for comprehensive pre-clinical, agrochemical, and biotechnological evaluation. mdpi.comscribd.com

Discovery of Novel Biological Targets and Modes of Action (pre-clinical)

This compound and its related alkaloids exhibit a broad spectrum of biological activities, suggesting they interact with multiple biological targets. mdpi.comresearchgate.net Elucidating these targets and the corresponding modes of action at a molecular level is a major frontier in pre-clinical research.

Initial studies have revealed several promising activities:

Anticancer Activity: this compound has demonstrated selective cytotoxicity against specific human cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells. nih.govresearchgate.net Future pre-clinical research will aim to identify the specific cellular pathways and molecular targets responsible for this selective toxicity.

Anti-inflammatory Effects: The compound has been shown to inhibit the production of nitric oxide (NO) and the activity of nuclear factor kappa B (NF-κB), a key regulator of inflammatory gene expression. hawaii.eduuni-marburg.de Further studies are needed to pinpoint the direct protein interactions and downstream signaling cascades affected by this compound in inflammatory processes.

Antiviral (Anti-HIV) Potential: Early research indicated that this compound can inhibit the formation of the HIV capsid protein P24, suggesting a potential mechanism for its anti-HIV activity. mdpi.comresearchgate.net This provides a clear avenue for more detailed mechanistic studies to validate this target and explore its potential in antiviral therapy.

Nematocidal Action: While the potent nematocidal activity is well-established, the precise molecular target within nematodes remains largely unknown. mdpi.comnih.gov Identifying this target is a critical step toward understanding potential resistance mechanisms and designing next-generation nematicides.

Future research will likely employ a range of modern techniques, including affinity chromatography, proteomics, and genetic screening, to pull down binding partners and identify the specific enzymes or receptors with which this compound interacts to exert its diverse biological effects.

Development of Agrochemical and Biotechnological Applications (non-clinical)

The most immediate and promising non-clinical application for this compound and its derivatives lies in agriculture. mdpi.comdntb.gov.ua The urgent need for new, effective, and environmentally safer pesticides makes natural products like this compound highly attractive lead compounds. mdpi.comresearchgate.net

Nematicidal Applications: this compound and its analogue 5′-Methoxythis compound have shown exceptionally strong activity against several species of plant-parasitic root-knot nematodes, such as Meloidogyne incognita, M. arenaria, and M. hapla. mdpi.comnih.gov The efficacy of these compounds is comparable to some commercial nematicides. mdpi.com Research is focused on developing structurally simplified analogues, such as quinoline derivative D1, which exhibit potent activity and can effectively control root-knot nematode infections in crops like cucumbers. mdpi.comresearchgate.netdntb.gov.ua

| Compound | Target Organism | Activity (EC₅₀/LC₅₀) | Reference |

| This compound | M. incognita | 0.18 µg/mL (EC₅₀) | mdpi.com |

| 5′-Methoxythis compound | M. incognita | 0.08 µg/mL (EC₅₀) | mdpi.com |

| Derivative D1 | M. incognita | 23.06 µg/mL (LC₅₀) | mdpi.comdntb.gov.ua |

Fungicidal Applications: Beyond nematodes, this compound analogues have also demonstrated broad-spectrum fungicidal activity. mdpi.comdntb.gov.ua For example, the simplified derivative D1 was highly effective against Botrytis cinerea, a fungus that causes grey mold disease in many crops. mdpi.comdntb.gov.ua The development of dual-action (nematicidal and fungicidal) agrochemicals from a single lead structure is a particularly appealing prospect. mdpi.com

Biotechnological Potential: There is potential to harness the biosynthetic capabilities of plants like Waltheria indica for the sustainable production of these valuable alkaloids. researchgate.net Advances in plant biotechnology and metabolic engineering could lead to enhanced production of this compound in its native plant species or transfer of the biosynthetic pathway to microbial hosts for fermentation-based production. Furthermore, extracts from W. indica have been formulated into wettable powders and have shown efficacy in controlling root-knot nematodes in both pot and field experiments, highlighting a direct path from the natural source to a biological control product. nih.gov

Advanced Methodologies for Mechanistic Elucidation of Biological Actions

A deep understanding of how this compound functions at a molecular level is crucial for its rational design and optimization for various applications. Future research will increasingly rely on a suite of advanced analytical and computational methods.

Structural and Stereochemical Elucidation: The complex stereochemistry of this compound has a significant impact on its biological activity. hawaii.edu Advanced NMR techniques (such as HSQC, HMBC, COSY, and NOESY) and high-resolution mass spectrometry (HRESIMS) are fundamental for characterizing new analogues. researchgate.net To determine the absolute configuration of these chiral molecules, researchers utilize a combination of experimental chiroptical spectroscopy (like electronic circular dichroism) and computational methods, such as time-dependent density functional theory (TDDFT) calculations. researchgate.netdokumen.pub

Structure-Activity Relationship (SAR) Studies: A cornerstone of medicinal and agrochemical research, SAR studies are vital for identifying the key structural features (pharmacophores) responsible for a compound's activity. mdpi.comnyxxb.cn For this compound, it has been established that the quinolone scaffold is essential for nematocidal activity, whereas simplifying the fused ether-bridged ring can be tolerated. mdpi.comnih.gov Systematic synthesis and testing of analogues will continue to refine these SAR models. nih.gov